molecular formula C18H22N2O6 B2476098 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide CAS No. 900006-86-2

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide

Cat. No. B2476098
CAS RN: 900006-86-2
M. Wt: 362.382
InChI Key: ZBWYDYHRPJUWHK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group and a benzo[d][1,3]dioxol-5-yl group linked by an oxalamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic group (1,4-dioxaspiro[4.5]decan-2-ylmethyl) and the aromatic group (benzo[d][1,3]dioxol-5-yl). The oxalamide group would serve as a linker between these two groups .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the spirocyclic and aromatic groups, as well as the oxalamide linker .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the spirocyclic and aromatic groups could impact its solubility, while the oxalamide group could influence its acidity .

Scientific Research Applications

Antihypertensive Activity

Compounds related to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide have been explored for their potential as antihypertensive agents. For example, a study found that 1-oxa-3,8-diazaspiro[4,5]decan-2-ones with various substitutions at key positions exhibited promising antihypertensive properties in rats. These compounds, including those with a 1,4-benzodioxane moiety, showed potential as alpha-adrenergic blockers, which could be beneficial for treating hypertension (Caroon et al., 1981).

Antiviral Activity

Some derivatives of this compound have been evaluated for their antiviral activities. In particular, 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrated inhibitory effects against human coronavirus and influenza virus. These findings suggest that the chemical structure of these compounds could be relevant for antiviral drug development, showcasing their potential in addressing viral diseases (Apaydın et al., 2019).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of related compounds have been a subject of research to understand their molecular configurations better. For instance, the study of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate provided insights into its molecular structure, which included planar furan and chair conformation cyclohexane rings. This research is crucial for developing new compounds with desired therapeutic properties (Wang et al., 2011).

Novel Synthetic Methods

Research has also focused on developing novel synthetic methods for creating spirobicyclic systems, including those related to this compound. These methods involve intramolecular hydrogen abstraction promoted by N-radicals in carbohydrate systems, leading to the formation of various oxa-azaspirobicyclic systems. Such advancements in synthetic chemistry can lead to the discovery of new compounds with potential therapeutic applications (Freire et al., 2002).

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c21-16(17(22)20-12-4-5-14-15(8-12)24-11-23-14)19-9-13-10-25-18(26-13)6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWYDYHRPJUWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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